(R)-N2-(1-carboxyethyl)-L-arginine is a derivative of the amino acid L-arginine, characterized by the addition of a carboxyethyl group at the nitrogen atom in the side chain. This compound is recognized for its involvement in various biochemical processes, particularly in anaerobic metabolism and metabolic engineering applications. Its molecular formula is C9H18N4O4, with a molecular weight of approximately 246.26 g/mol .
The synthesis of (R)-N2-(1-carboxyethyl)-L-arginine can be achieved through several methods:
These methods highlight the versatility of synthesizing this compound for research and potential therapeutic applications.
The molecular structure of (R)-N2-(1-carboxyethyl)-L-arginine features a central carbon atom bonded to an amino group, a carboxyl group, and a side chain containing a carboxyethyl moiety. The structure can be represented by the following identifiers:
The presence of multiple functional groups contributes to its unique biochemical properties, enabling it to participate in various enzymatic reactions .
(R)-N2-(1-carboxyethyl)-L-arginine participates in several biochemical reactions:
These reactions illustrate its significance in both metabolic processes and synthetic biology applications.
The mechanism of action for (R)-N2-(1-carboxyethyl)-L-arginine primarily involves its role as a substrate in enzymatic reactions. For instance, when it binds to octopine dehydrogenase, it facilitates the conversion to D-octopine, which is crucial for energy production under anaerobic conditions. The kinetics of these interactions reveal insights into substrate specificity and enzyme efficiency, highlighting its importance in metabolic regulation.
The physical and chemical properties of (R)-N2-(1-carboxyethyl)-L-arginine include:
These properties indicate that (R)-N2-(1-carboxyethyl)-L-arginine is highly polar and soluble in water, making it suitable for biological applications .
(R)-N2-(1-carboxyethyl)-L-arginine has several potential applications:
(R)-N2-(1-Carboxyethyl)-L-arginine (CEA) serves as the foundational β-amino acid intermediate in clavulanic acid (CA) biosynthesis within Streptomyces clavuligerus. The CA pathway initiates with the ATP-dependent condensation of L-arginine and D-glyceraldehyde-3-phosphate (G3P), catalyzed by CEA synthase (CEAS), to form CEA alongside inorganic phosphate [2] [6] [10]. This reaction establishes the N–C bond that eventually becomes the β-lactam ring core of CA. In S. clavuligerus, CEAS is encoded by two paralogous genes: ceas1 (located on the pSCL4 plasmid within the paralog gene cluster) and ceas2 (chromosomally embedded in the primary CA gene cluster downstream of the cephamycin C biosynthetic genes) [5] [8]. Disruption of ceas2 abolishes CA production in synthetic media, while ceas1 disruption reduces yields by 30–40%, indicating functional redundancy optimized for environmental adaptability [5]. CEA undergoes subsequent enzymatic transformations—catalyzed by β-lactam synthetase (BLS), proclavaminate amidinohydrolase (PAH), and clavaminate synthase (CAS)—to yield clavaminic acid, the branch point intermediate for CA and non-bioactive 5S-clavams [2] [5].
Table 1: Genetic Organization of CEAS Paralogs in S. clavuligerus
Gene | Genomic Location | Expression Medium | Impact on CA Production | Associated Cluster |
---|---|---|---|---|
ceas2 | Chromosome (CA cluster) | Synthetic & Complex | Complete loss in synthetic media | Primary CA biosynthetic cluster |
ceas1 | Plasmid pSCL4 (Paralog) | Complex-rich only | 30-40% reduction | 5S-Clavam biosynthetic cluster |
CEAS belongs to the thiamine diphosphate (ThDP) enzyme superfamily, utilizing a conserved V-conformation cofactor for substrate activation. Structural analyses (PDB: 1UPA, 2IHT) reveal CEAS as a tetrameric enzyme (dimer of dimers), with each subunit binding ThDP and Mg2+ at the active site [6] [9]. The mechanism proceeds via four stereospecific steps:
The acryloyl-ThDP intermediate was trapped crystallographically, confirming its role in the pathway. Active-site residues (His281, Glu348, Asn428) position substrates and stabilize transition states, while a sulfate-binding pocket (mimicking G3P’s phosphate group) ensures substrate specificity [6] [9].
Table 2: Kinetic Parameters of Recombinant CEAS
Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Intermediate Trapped |
---|---|---|---|---|
D-Glyceraldehyde-3-P | 0.12 ± 0.03 | 8.7 ± 0.4 | 72,500 | Lactyl-ThDP |
L-Arginine | 0.08 ± 0.01 | 8.2 ± 0.3 | 102,500 | Acryloyl-ThDP |
CEAS exhibits stringent specificity for L-arginine and phosphorylated glyceraldehyde derivatives. Kinetic profiling shows negligible activity with D-arginine (Km > 10 mM) or non-phosphorylated glyceraldehyde (kcat reduced 200-fold) [6] [9]. Arginine analogs display limited reactivity:
Mutagenesis studies identify residues critical for arginine recognition: Asp454 and Tyr305 form hydrogen bonds with the guanidinium group, while Glu499 interacts with the α-amino group [6] [9]. G3P binding depends on Arg274 and Thr275, which coordinate its phosphate group. Substrate inhibition occurs at L-arginine concentrations >1.5 mM, suggesting regulatory constraints to prevent metabolic imbalance [9].
Table 3: Substrate Specificity Profile of CEAS
Substrate Variant | Relative Activity (%) | Inhibition Constant (Ki, mM) | Catalytic Efficiency (% vs Wild Type) |
---|---|---|---|
L-Arginine (wild type) | 100 | - | 100 |
D-Arginine | <1 | ND | <1 |
L-Homoarginine | 15 ± 2 | ND | 12 ± 1 |
Glyceraldehyde | 0.5 ± 0.1 | ND | 0.4 ± 0.1 |
Dihydroxyacetone phosphate | 85 ± 5 | 0.8 (competitive) | 70 ± 4 |
Metabolic engineering of S. clavuligerus focuses on amplifying CEA flux to enhance CA titers:
Table 4: Engineered S. clavuligerus Strains for Enhanced CEA/CA Production
Engineering Strategy | Genetic Modification | CA Titer (mg·L−1) | Fold Improvement | Reference Context |
---|---|---|---|---|
Wild-type (Soy medium) | None | 450 | 1.0x | [4] |
argJ overexpression | pIJ486::argJ | 720 | 1.6x | [4] |
ceas2 under ermE*p | pSET152::ermEp-ceas2* | 980 | 2.2x | [7] |
ΔargR + L-Arg feeding (10 g·L−1) | Chromosomal argR deletion | 1,200 | 2.7x | [4] |
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